molecular formula C14H17ClN2O B12738049 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-4-(3-methyl-2-butenyl)- CAS No. 258849-78-4

2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-4-(3-methyl-2-butenyl)-

Cat. No.: B12738049
CAS No.: 258849-78-4
M. Wt: 264.75 g/mol
InChI Key: HJEYQFSJRGIWDZ-UHFFFAOYSA-N
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Description

2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-4-(3-methyl-2-butenyl)- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of a chlorine atom at the 7th position and a 3-methyl-2-butenyl group at the 4th position, which contribute to its unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-4-(3-methyl-2-butenyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzodiazepine precursor, which is then subjected to chlorination to introduce the chlorine atom at the 7th position.

    Alkylation: The next step involves the alkylation of the benzodiazepine core with a 3-methyl-2-butenyl group. This is usually achieved through a nucleophilic substitution reaction using a suitable alkylating agent.

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, with the use of appropriate solvents and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The use of large-scale reactors to carry out the chlorination and alkylation reactions.

    Optimization: Optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-4-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, and substituted benzodiazepines.

Scientific Research Applications

2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-4-(3-methyl-2-butenyl)- has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-4-(3-methyl-2-butenyl)- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic, sedative, and muscle relaxant effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.

    Nordiazepam: A metabolite of diazepam with similar pharmacological effects.

    Flurazepam: A benzodiazepine used for its hypnotic properties.

Uniqueness

2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-4-(3-methyl-2-butenyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other benzodiazepines. The presence of the 3-methyl-2-butenyl group at the 4th position and the chlorine atom at the 7th position contribute to its unique chemical behavior and therapeutic potential.

Properties

CAS No.

258849-78-4

Molecular Formula

C14H17ClN2O

Molecular Weight

264.75 g/mol

IUPAC Name

7-chloro-4-(3-methylbut-2-enyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C14H17ClN2O/c1-10(2)5-6-17-8-11-7-12(15)3-4-13(11)16-14(18)9-17/h3-5,7H,6,8-9H2,1-2H3,(H,16,18)

InChI Key

HJEYQFSJRGIWDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN1CC2=C(C=CC(=C2)Cl)NC(=O)C1)C

Origin of Product

United States

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